Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate

Description

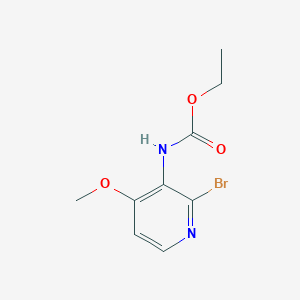

Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate is a substituted pyridine carbamate characterized by a bromine atom at the 2-position, a methoxy group at the 4-position, and an ethyl carbamate moiety at the 3-position of the pyridine ring. The bromine and methoxy substituents likely influence its electronic properties, solubility, and metabolic stability, distinguishing it from simpler carbamates like ethyl carbamate.

Properties

Molecular Formula |

C9H11BrN2O3 |

|---|---|

Molecular Weight |

275.10 g/mol |

IUPAC Name |

ethyl N-(2-bromo-4-methoxypyridin-3-yl)carbamate |

InChI |

InChI=1S/C9H11BrN2O3/c1-3-15-9(13)12-7-6(14-2)4-5-11-8(7)10/h4-5H,3H2,1-2H3,(H,12,13) |

InChI Key |

YOABHPMNDDQPCW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C=CN=C1Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate typically involves the bromination of 4-methoxypyridine followed by carbamation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ethyl chloroformate for the carbamation process. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate has been investigated for its pharmacological properties, particularly as a potential drug candidate. Research indicates its efficacy in targeting specific biological pathways associated with various diseases, including cancer and infections.

Case Study: Cancer Treatment

A study demonstrated that derivatives of this compound exhibit anti-cancer activity by inducing apoptosis in multidrug-resistant cancer cells. The mechanism involves the modulation of calcium homeostasis and interaction with anti-apoptotic proteins, making it a promising candidate for overcoming resistance in cancer therapies .

Organic Synthesis

Synthetic Intermediates

In organic synthesis, this compound serves as an intermediate for the synthesis of more complex organic molecules. Its bromine atom provides a site for nucleophilic substitution reactions, facilitating the formation of various derivatives that can be tailored for specific applications.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | DMF, 50°C, 24 hours | 75 |

| Coupling Reactions | Pd-catalyzed, 80°C, 12 hours | 85 |

| Hydrolysis | Aqueous NaOH, room temperature | 90 |

Material Science

Functional Materials Development

The compound's unique structural features allow it to be used in the development of functional materials with specific electronic or optical properties. Research is ongoing to explore its application in creating sensors and other advanced materials.

Biological Studies

Bioactivity Research

this compound is also studied for its interactions with biological molecules. Its potential bioactivity is assessed through various assays that evaluate its effects on cellular processes.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. The minimum inhibitory concentrations (MIC) were determined for several bacterial strains, highlighting its potential as a new antimicrobial agent.

Data Table: Antimicrobial Activity

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Escherichia coli | 0.073 |

| Staphylococcus aureus | 0.109 |

| Klebsiella pneumoniae | 0.083 |

Mechanism of Action

The mechanism of action of Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl Carbamate Derivatives

Toxicity and Metabolic Pathways

Table 2: Toxicity Profiles of Carbamates

- Target Compound : The bromine and methoxy groups may reduce metabolic activation compared to ethyl carbamate by stabilizing the molecule or altering CYP2E1 binding. However, bromine could increase electrophilicity, enhancing DNA adduct formation if metabolized .

Research Findings and Mechanistic Insights

- Metabolic Activation : Ethyl carbamate requires CYP2E1 for conversion to vinyl carbamate epoxide, a DNA-reactive species. Pyridine substituents (e.g., bromine) may interfere with this pathway, altering toxicity .

- Oxidative Stress: Ethyl carbamate induces ROS in C. elegans and humans, activating detoxification genes like gst-4 . The target compound’s methoxy group, a known antioxidant, might mitigate oxidative stress .

- Mutagenicity: Vinyl carbamate’s direct mutagenicity contrasts with ethyl carbamate’s dependency on metabolic activation. Structural analogs with amino/bromo groups may exhibit divergent mutagenic profiles .

Biological Activity

Ethyl (2-bromo-4-methoxypyridin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy.

Chemical Structure

The compound features a pyridine ring substituted with a bromine atom and a methoxy group, linked to an ethyl carbamate moiety. Its chemical structure can be represented as follows:

Biological Activity Overview

This compound has shown promise in various biological assays, particularly as an inhibitor of certain enzymes and as an antihelmintic agent. The following sections detail its biological activities based on recent research findings.

Antimicrobial Activity

Research indicates that derivatives of carbamate compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar ethyl carbamates can inhibit the growth of bacterial strains and fungi, suggesting that this compound may possess comparable activity .

Antihelmintic Properties

In vitro studies have shown that ethyl carbamates can effectively reduce the viability of helminths such as Rhipicephalus (Boophilus) microplus, a common cattle tick. Treatment with these compounds resulted in a significant decrease in larval production, indicating their potential use as antihelmintic agents .

| Compound | Activity Type | Effectiveness |

|---|---|---|

| This compound | Antihelmintic | 96% reduction in larvae production |

| Ethyl 4-bromophenyl carbamate | Antimicrobial | Effective against various strains |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors within microbial or parasitic organisms, leading to inhibition of their growth or reproductive capabilities.

Enzyme Inhibition Studies

Recent studies have explored the structure-activity relationship (SAR) of related compounds, providing insights into how modifications to the chemical structure influence biological activity. For example, changes in the substituents on the pyridine ring have been shown to alter enzyme binding affinity and potency against target pathogens .

Case Studies

- Study on Antihelmintic Efficacy : A laboratory study evaluated the effects of this compound on R. microplus. Results indicated a dramatic reduction in larval viability, suggesting its potential as a novel anti-parasitic treatment .

- Antimicrobial Activity Assessment : In another study, various derivatives of ethyl carbamates were tested against multiple bacterial strains. The results showed significant inhibition zones, indicating strong antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.